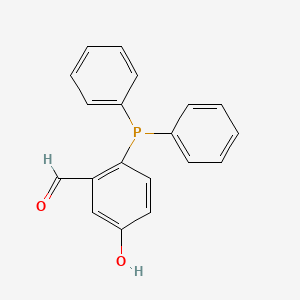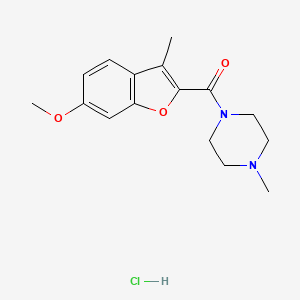
Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzofuran core reacts with a suitable piperazine derivative under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzofuran and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents, such as 1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride.
Piperazine Derivatives: Compounds with similar piperazine moieties but different aromatic substituents.
Uniqueness
Piperazine, 1-((6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride is unique due to its specific combination of a benzofuran core and a piperazine moiety, which imparts distinct biological activities and chemical properties .
Properties
CAS No. |
35689-00-0 |
|---|---|
Molecular Formula |
C16H21ClN2O3 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-11-13-5-4-12(20-3)10-14(13)21-15(11)16(19)18-8-6-17(2)7-9-18;/h4-5,10H,6-9H2,1-3H3;1H |
InChI Key |
IRWKSRKEBOYZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


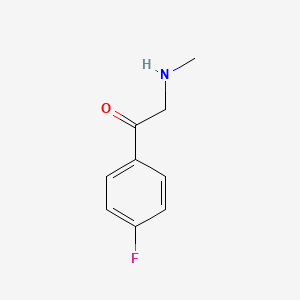
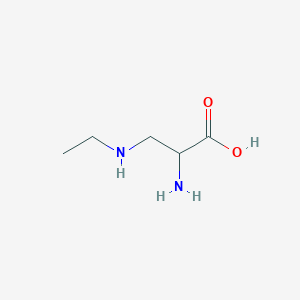
![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)
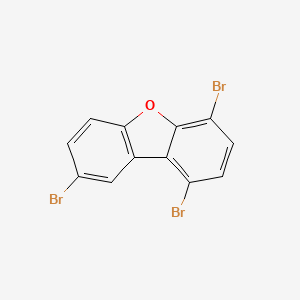
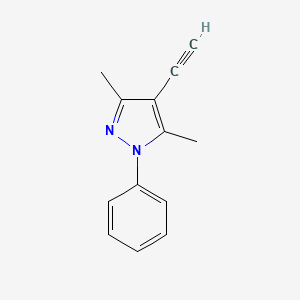
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)


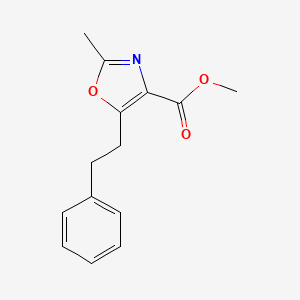

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
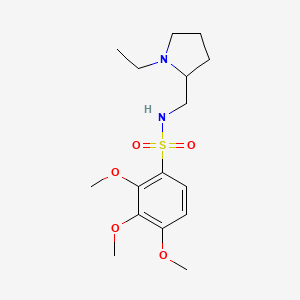
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
